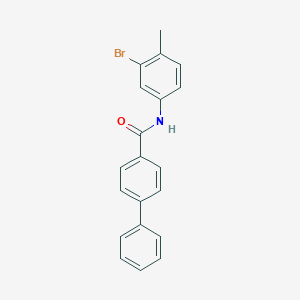
3,3'-DIMETHYLBIPHENYL-4-YL FURAN-2-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Dimethyl[1,1’-biphenyl]-4-yl 2-furoate: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two methyl groups attached to the biphenyl structure and a furoate ester group. The biphenyl structure consists of two benzene rings connected by a single bond, and the furoate group is derived from furan, a five-membered aromatic ring containing one oxygen atom.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dimethyl[1,1’-biphenyl]-4-yl 2-furoate typically involves the esterification of 3,3’-dimethylbiphenyl-4-carboxylic acid with 2-furoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.
Major Products:
Oxidation: Formation of 3,3’-dimethylbiphenyl-4-carboxylic acid.
Reduction: Formation of 3,3’-dimethyl[1,1’-biphenyl]-4-yl methanol.
Substitution: Formation of halogenated or nitrated derivatives of the biphenyl structure.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique structural features.
- Studied for its interactions with biological targets and pathways.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced polymers and coatings.
作用機序
The mechanism of action of 3,3’-Dimethyl[1,1’-biphenyl]-4-yl 2-furoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions. Additionally, the compound’s aromatic structure allows it to interact with DNA or proteins, potentially affecting gene expression and protein synthesis.
類似化合物との比較
3,3’-Dimethylbiphenyl: Lacks the furoate ester group, making it less reactive in certain chemical reactions.
4-Methylbiphenyl: Contains only one methyl group, resulting in different chemical and physical properties.
2-Furoic Acid: Contains the furoate group but lacks the biphenyl structure, leading to distinct reactivity and applications.
Uniqueness: 3,3’-Dimethyl[1,1’-biphenyl]-4-yl 2-furoate is unique due to the combination of the biphenyl and furoate structures. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C19H16O3 |
|---|---|
分子量 |
292.3g/mol |
IUPAC名 |
[2-methyl-4-(3-methylphenyl)phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C19H16O3/c1-13-5-3-6-15(11-13)16-8-9-17(14(2)12-16)22-19(20)18-7-4-10-21-18/h3-12H,1-2H3 |
InChIキー |
VOWVIRFETIPOBT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CO3)C |
正規SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CO3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[([1,1'-Biphenyl]-4-ylcarbonyl)amino]-5-methylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B400775.png)




![Methyl 4-[2-(4-bromobenzoyl)hydrazino]-4-oxobutanoate](/img/structure/B400782.png)


![7-isobutyl-3-methyl-8-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B400786.png)

![7-benzyl-8-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B400789.png)


![2-[(Diphenylacetyl)amino]benzamide](/img/structure/B400797.png)
